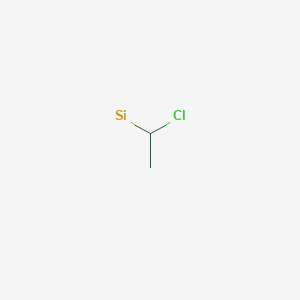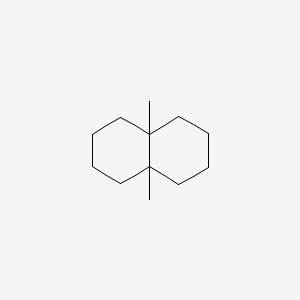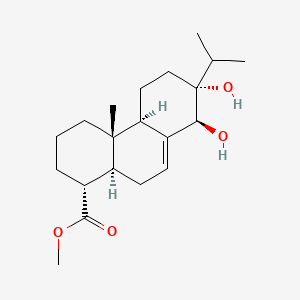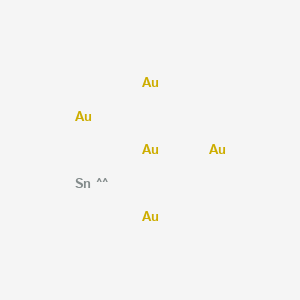![molecular formula C20H11NO2S B14718909 5h-Naphtho[2,3-c]phenothiazine-8,13-dione CAS No. 6937-82-2](/img/structure/B14718909.png)
5h-Naphtho[2,3-c]phenothiazine-8,13-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to the class of phenothiazines, which are heterocyclic compounds containing sulfur and nitrogen atoms within their ring structures
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5h-Naphtho[2,3-c]phenothiazine-8,13-dione typically involves the thermolysis of 1-arylthio-2-azidoanthraquinones in dimethyl sulfoxide (DMSO) at 150°C. This method yields substituted 5h-Naphtho[2,3-c]phenothiazine-8,13-diones . Additionally, photolysis of azides at 77 K and reactions of 1-arylthio-2-azidoanthraquinones with potassium hydroxide (KOH) in DMSO at 20°C can also produce this compound in quantitative yields .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be scaled up for industrial applications. The use of DMSO as a solvent and controlled reaction conditions are crucial for achieving high yields and purity in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
5h-Naphtho[2,3-c]phenothiazine-8,13-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moieties to hydroquinones.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted phenothiazine derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
5h-Naphtho[2,3-c]phenothiazine-8,13-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Medicine: Explored for its potential therapeutic applications due to its structural similarity to other biologically active phenothiazines.
Industry: Utilized in the development of electro-optical materials and organic semiconductors.
Mecanismo De Acción
The mechanism of action of 5h-Naphtho[2,3-c]phenothiazine-8,13-dione involves its interaction with various molecular targets and pathways. The compound’s quinone moieties can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This property is particularly relevant in its potential anticancer and antimicrobial activities, where ROS generation can lead to cell damage and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
12H-Benzo[b]phenothiazine-6,11-dione:
1,4-Naphthoquinone: Shares the naphthoquinone moiety and exhibits similar redox properties.
Phenothiazine: The parent compound of the phenothiazine class, widely studied for its biological activities.
Uniqueness
5h-Naphtho[2,3-c]phenothiazine-8,13-dione is unique due to its combination of naphthoquinone and phenothiazine structures, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
6937-82-2 |
|---|---|
Fórmula molecular |
C20H11NO2S |
Peso molecular |
329.4 g/mol |
Nombre IUPAC |
5H-naphtho[2,3-c]phenothiazine-8,13-dione |
InChI |
InChI=1S/C20H11NO2S/c22-18-11-5-1-2-6-12(11)19(23)17-13(18)9-10-15-20(17)24-16-8-4-3-7-14(16)21-15/h1-10,21H |
Clave InChI |
RSCAZJBRAXOOMM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C4=C(C=C3)NC5=CC=CC=C5S4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



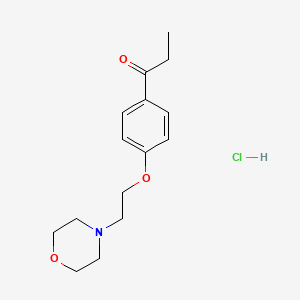


![[(1,3-Benzoxazol-2-yl)sulfanyl]methyl thiocyanate](/img/structure/B14718848.png)

![4-[4-(4-Hydroxycyclohexyl)hexan-3-yl]cyclohexan-1-one](/img/structure/B14718858.png)

